Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate
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Overview
Description
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is a chemical compound with the molecular formula C20H22O8S2 It is known for its unique structure, which includes two benzenesulfonyl groups attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate typically involves the esterification of propanedioic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propanedioic acid+2Benzenesulfonyl chloride→Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzenesulfonyl compounds.
Scientific Research Applications
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Dimethyl sulfone: Contains sulfone groups but lacks the benzenesulfonyl moiety.
Propanedioic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both benzenesulfonyl and propanedioate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
181186-14-1 |
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Molecular Formula |
C21H24O8S2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
dimethyl 2,2-bis[2-(benzenesulfonyl)ethyl]propanedioate |
InChI |
InChI=1S/C21H24O8S2/c1-28-19(22)21(20(23)29-2,13-15-30(24,25)17-9-5-3-6-10-17)14-16-31(26,27)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
RYPMHLUNWHLJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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